molecular formula C19H22N2O2 B5162176 N-[2-methyl-4-(pentanoylamino)phenyl]benzamide

N-[2-methyl-4-(pentanoylamino)phenyl]benzamide

Cat. No. B5162176
M. Wt: 310.4 g/mol
InChI Key: DCSPFECCYSUJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-4-(pentanoylamino)phenyl]benzamide, commonly known as MPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a member of the benzamide family, which is known for its diverse biological activities. In

Scientific Research Applications

MPB has been extensively studied for its potential use in various scientific research applications. One area of research where MPB has shown promise is in cancer treatment. Studies have shown that MPB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Another area of research where MPB has been studied is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MPB has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein, which are implicated in the development of these diseases.

Mechanism of Action

The mechanism of action of MPB is not fully understood, but studies have suggested that it works by inhibiting the activity of various enzymes and signaling pathways. For example, MPB has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. MPB has also been shown to inhibit the activity of the protein kinase C signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that MPB has various biochemical and physiological effects. For example, MPB has been shown to induce apoptosis in cancer cells by activating the caspase cascade. MPB has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One advantage of using MPB in lab experiments is that it is a synthetic compound that can be easily obtained and purified. Another advantage is that it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using MPB in lab experiments is that it can be expensive to synthesize, which may limit its use in certain studies.

Future Directions

There are several future directions for research on MPB. One area of research is to explore its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Another area of research is to develop more efficient and cost-effective synthesis methods for MPB. Finally, more studies are needed to fully understand the mechanism of action of MPB and its potential applications in various fields.
Conclusion
In conclusion, MPB is a synthetic compound that has shown promise in various scientific research applications, including cancer treatment and the treatment of neurodegenerative diseases. Its mechanism of action and physiological effects are well understood, and it has several advantages and limitations for lab experiments. There are several future directions for research on MPB, and further studies are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of MPB involves the reaction of 2-methyl-4-aminobenzoic acid with pentanoyl chloride to form N-(2-methyl-4-aminophenyl)pentanamide. The resulting compound is then reacted with benzoyl chloride to form MPB.

properties

IUPAC Name

N-[2-methyl-4-(pentanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-4-10-18(22)20-16-11-12-17(14(2)13-16)21-19(23)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSPFECCYSUJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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